methyl 4-(1-(3-(dimethylamino)propyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
Description
This compound is a complex heterocyclic molecule featuring two pyrrole rings: one substituted with a 3-(dimethylamino)propyl group, a furan-2-yl moiety, hydroxyl, and oxo functionalities, and the other with methyl and ester groups. While direct biological data are unavailable, its structural complexity implies utility in studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence crystallization and stability .
Properties
IUPAC Name |
methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-2-(furan-2-yl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6/c1-12-15(13(2)23-17(12)22(29)30-5)19(26)16-18(14-8-6-11-31-14)25(21(28)20(16)27)10-7-9-24(3)4/h6,8,11,18,23,26H,7,9-10H2,1-5H3/b19-16+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYVWSTVHQVPLG-KNTRCKAVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CO3)/O)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(1-(3-(dimethylamino)propyl)-2-(furan-2-yl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex pyrrole-based compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic properties.
Structure and Properties
The compound features a pyrrole ring system, which is known for its diverse biological activities. Pyrrole derivatives often exhibit properties such as antitumor, antibacterial, antifungal, and antiviral activities due to their ability to interact with various biological targets .
Anticancer Activity
Pyrrole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inducing apoptosis in cancer cells through the activation of caspases, which are crucial in the programmed cell death pathway. In vitro studies have demonstrated that similar pyrrole compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values often in the micromolar range .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrrole A | MCF-7 | 10.5 | Caspase activation |
| Pyrrole B | HCT116 | 8.0 | Apoptosis induction |
| Methyl Compound | MCF-7 | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain pyrrole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .
Table 2: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Pyrrole C | Staphylococcus aureus | 15 µg/mL | Membrane disruption |
| Pyrrole D | Escherichia coli | 20 µg/mL | Enzyme inhibition |
| Methyl Compound | TBD | TBD | TBD |
Case Studies
- Case Study on Anticancer Effects : A study conducted by Lee et al. synthesized a series of pyrrole derivatives and tested their antiproliferative activity against several cancer cell lines. The results indicated that compounds with specific substitutions on the pyrrole ring exhibited enhanced cytotoxic effects compared to others, highlighting the importance of structural modifications in enhancing biological activity .
- Antimicrobial Efficacy : Research published by MDPI examined a novel series of pyrrole derivatives for their antimicrobial efficacy against Mycobacterium tuberculosis. The study found that specific modifications led to compounds with significantly reduced MIC values, suggesting potential for development as new antimycobacterial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrole derivatives. Modifications at various positions on the pyrrole ring can lead to enhanced selectivity and potency against specific targets. For instance, substituents such as dimethylamino groups have been associated with increased anticancer activity due to their ability to facilitate cellular uptake and enhance interaction with target proteins .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares core heterocyclic motifs with other pyrrole and pyrazole derivatives (Table 1). Key comparisons include:
- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound enhances solubility in polar solvents compared to the nitro group in ’s compound, which may reduce solubility due to steric and electronic effects .
- Aromatic Systems : The furan-2-yl group in the target compound introduces oxygen-based π-electron density, contrasting with the fluorophenyl or nitrophenyl groups in and , which exhibit stronger electron-withdrawing effects .
Physical and Spectroscopic Properties
Melting Points and Stability :
- The compound in has a melting point of 190.9°C , typical for nitro-substituted heterocycles due to strong intermolecular interactions. The target compound’s hydroxyl and ester groups likely lower its melting point relative to nitro derivatives, though exact data are unavailable.
IR Spectroscopy :
- ’s compound shows peaks at 2188 cm⁻¹ (C≡N), 1700–1689 cm⁻¹ (C=O), and 1380 cm⁻¹ (NO₂) . The target compound’s IR spectrum would feature broad O-H stretches (~3200 cm⁻¹) and ester C=O (~1720 cm⁻¹), with possible shifts due to hydrogen bonding involving the hydroxyl group .
Crystallographic and Hydrogen-Bonding Patterns
- Software and Methods : The target compound’s structure determination likely employed SHELX or SIR97 for refinement, similar to ’s pyrazoline derivatives . WinGX and ORTEP () are standard for visualizing anisotropic displacement ellipsoids .
- Hydrogen Bonding : The hydroxyl and oxo groups in the target compound may form R₂²(8) or R₁²(6) graph-set motifs ( ), analogous to the carbonyl-mediated interactions in ’s carbaldehyde derivatives .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
- Methodology:
- Stepwise synthesis: Start with ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives and introduce substituents via acyl chloride coupling (e.g., furan-2-yl groups). Optimize yields using iterative solvent screening (e.g., DMSO for polar intermediates) and temperature control (e.g., 0–5°C for acid-sensitive steps) .
- Cyclization strategies: Base-assisted cyclization (e.g., KOH/EtOH) can form the dihydro-1H-pyrrole core, with yields improved by slow addition of reagents to minimize side reactions .
Q. How should researchers characterize this compound’s structural and functional properties?
- Key techniques:
- NMR spectroscopy: Assign peaks using ¹H/¹³C NMR in DMSO-d₆, focusing on deshielded protons (e.g., δ 12.52 ppm for hydroxyl groups) and carbonyl carbons (δ ~170 ppm) .
- Mass spectrometry: Confirm molecular weight via ESI-MS (e.g., m/z 402.2 [M+1]⁺) and HRMS for exact mass validation .
- Melting point analysis: Compare observed ranges (e.g., 138–211°C) with literature to assess purity .
Advanced Research Questions
Q. How can computational methods improve the design of synthesis pathways for this compound?
- Approach:
- Quantum chemical calculations: Use DFT (Density Functional Theory) to model transition states and predict reaction barriers. For example, assess the stability of the dihydro-1H-pyrrole intermediate under varying pH conditions .
- Reaction path searching: Tools like the Artificial Force Induced Reaction (AFIR) method can identify low-energy pathways for cyclization steps, reducing trial-and-error experimentation .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Strategies:
- Multi-technique validation: Cross-validate NMR assignments with IR (e.g., carbonyl stretches at ~1650 cm⁻¹) and X-ray crystallography (if crystalline derivatives are obtainable) .
- Dynamic effects analysis: Investigate tautomerism or solvent-induced shifts using variable-temperature NMR. For example, hydroxyl proton exchange rates in D₂O can confirm hydrogen bonding .
Q. What advanced reactor designs are suitable for scaling up synthesis while maintaining product stability?
- Recommendations:
- Microreactor systems: Enhance heat/mass transfer for exothermic steps (e.g., acylation) to prevent decomposition. Use segmented flow reactors to minimize byproducts .
- Membrane separation: Integrate in-line purification (e.g., nanofiltration) to isolate unstable intermediates, as demonstrated in similar dihydropyrrole syntheses .
Q. How can AI-driven platforms accelerate the optimization of reaction conditions?
- Implementation:
- COMSOL Multiphysics integration: Simulate reaction kinetics and fluid dynamics to predict optimal stirring rates or reagent concentrations .
- Autonomous labs: Deploy closed-loop systems where AI adjusts parameters (e.g., pH, temperature) in real-time based on LC-MS feedback, reducing optimization cycles by 50% .
Methodological Considerations
Q. What safety protocols are critical when handling reactive intermediates (e.g., acyl chlorides)?
- Best practices:
- Use Schlenk lines for moisture-sensitive steps and conduct reactions in fume hoods with blast shields.
- Follow institutional Chemical Hygiene Plans (e.g., 100% safety exam compliance for lab access) .
Q. How can crystallography data resolve ambiguities in stereochemistry?
- Procedure:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
